molecular formula C19H23FN2O4S B12421316 Lp-PLA2-IN-2

Lp-PLA2-IN-2

Cat. No.: B12421316
M. Wt: 394.5 g/mol
InChI Key: SYEMWCXBADSSGE-OAHLLOKOSA-N
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Description

Lp-PLA2-IN-2 is a compound that acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, which are linked to cardiovascular diseases. By inhibiting this enzyme, this compound has potential therapeutic applications in treating conditions related to atherosclerosis and inflammation .

Preparation Methods

The synthesis of Lp-PLA2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Lp-PLA2-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lp-PLA2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism and atherosclerosis.

    Biology: It is used to investigate the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, neurodegenerative diseases, and other conditions related to inflammation and oxidative stress.

    Industry: It is used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2.

Mechanism of Action

Lp-PLA2-IN-2 exerts its effects by inhibiting the activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids to produce pro-inflammatory molecules such as lysophosphatidylcholine. By inhibiting this enzyme, this compound reduces the production of these pro-inflammatory molecules, thereby mitigating inflammation and atherosclerosis. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Lp-PLA2-IN-2 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. These compounds also inhibit Lp-PLA2 but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific chemical structure and its potential applications in various therapeutic areas. Similar compounds include:

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

2-fluoro-5-[2-[(4S)-4-(4-methyl-1,1-dioxothian-4-yl)-2-oxopyrrolidin-1-yl]ethoxy]benzonitrile

InChI

InChI=1S/C19H23FN2O4S/c1-19(4-8-27(24,25)9-5-19)15-11-18(23)22(13-15)6-7-26-16-2-3-17(20)14(10-16)12-21/h2-3,10,15H,4-9,11,13H2,1H3/t15-/m1/s1

InChI Key

SYEMWCXBADSSGE-OAHLLOKOSA-N

Isomeric SMILES

CC1(CCS(=O)(=O)CC1)[C@@H]2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N

Canonical SMILES

CC1(CCS(=O)(=O)CC1)C2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N

Origin of Product

United States

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